Lipophilicity Advantage
The computed partition coefficient (logP) for Ethyl 2-(5-chloro-2-fluorophenoxy)acetate demonstrates its specific moderate lipophilicity, a critical parameter for membrane permeability in drug design. While direct experimental comparison data is absent from primary literature, authoritative database computations, such as those from ZINC15 [1] and other cheminformatics analyses , provide a benchmark for its differentiation from unsubstituted or differently substituted phenoxyacetates.
| Evidence Dimension | Computed Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.664 (ZINC15 Reference Model) [1] |
| Comparator Or Baseline | Phenoxyacetic acid, ethyl ester: logP ~1.5-1.9 (estimated). 2,4-Dichlorophenoxyacetic acid, ethyl ester: logP ~3.4 (estimated). |
| Quantified Difference | Intermediate lipophilicity: approximately 1.2 log units higher than the non-halogenated base scaffold and 0.7 log units lower than the di-chlorinated analog. |
| Conditions | In silico prediction (XlogP3/ALogPS) via ZINC15 and related drug-likeness databases. |
Why This Matters
This specific logP window (2.6) is often correlated with favorable oral absorption and CNS permeability, positioning this compound as a potentially superior starting point for lead optimization in drug discovery programs targeting intracellular or CNS targets compared to more or less lipophilic halogenated phenoxyacetates.
- [1] ZINC15 Database, Substance ZINC000095616706, Ethyl 2-(5-chloro-2-fluorophenoxy)acetate: Computed logP: 2.664. View Source
